5,5-Diethyldihydropyrimidine-2,4(1h,3h)-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diethyldihydropyrimidine-2,4(1H,3H)-dione typically involves the condensation of diethyl malonate with urea under acidic conditions. The reaction is carried out by heating the mixture, which leads to the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method ensures consistent reaction conditions and higher yields. The reaction mixture is continuously fed into the reactor, and the product is collected at the outlet .
Chemical Reactions Analysis
Types of Reactions
5,5-Diethyldihydropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted barbiturates .
Scientific Research Applications
5,5-Diethyldihydropyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various barbiturate derivatives.
Biology: This compound is studied for its effects on the central nervous system.
Industry: It is used in the production of pharmaceuticals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 5,5-Diethyldihydropyrimidine-2,4(1H,3H)-dione involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative and hypnotic effects .
Comparison with Similar Compounds
Similar Compounds
Barbituric Acid: The parent compound of the barbiturate family.
Phenobarbital: A widely used barbiturate with anticonvulsant properties.
Secobarbital: Known for its short-acting sedative effects.
Uniqueness
5,5-Diethyldihydropyrimidine-2,4(1H,3H)-dione is unique due to its specific diethyl substitution at the 5-position, which imparts distinct pharmacological properties compared to other barbiturates .
Properties
CAS No. |
6299-60-1 |
---|---|
Molecular Formula |
C8H14N2O2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
5,5-diethyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C8H14N2O2/c1-3-8(4-2)5-9-7(12)10-6(8)11/h3-5H2,1-2H3,(H2,9,10,11,12) |
InChI Key |
HYQROIDKNBIVDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CNC(=O)NC1=O)CC |
Origin of Product |
United States |
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